3-chloro-N-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom of the sulfonamide group
Scientific Research Applications
3-chloro-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based inhibitors of carbonic anhydrase.
Medicine: Explored for its antimicrobial properties and potential use in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
3-chloro-N-methylbenzenesulfonamide is classified as an irritant . It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .
Future Directions
While specific future directions for 3-chloro-N-methylbenzenesulfonamide are not available, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines . This suggests potential future directions in the development of novel anticancer drugs.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 3-chloro-n-methylbenzenesulfonamide belongs, are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid .
Mode of Action
Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and reproduction .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound’s action would result in the inhibition of bacterial growth and reproduction by interfering with folic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methylbenzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
3-chlorobenzenesulfonyl chloride+methylamine→this compound+HCl
The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonamides with various functional groups.
Oxidation: Benzenesulfonic acids or sulfonyl chlorides.
Reduction: Aminobenzenesulfonamides.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylbenzenesulfonamide: Similar structure but with the chlorine atom at the fourth position.
N-methylbenzenesulfonamide: Lacks the chlorine substitution on the benzene ring.
3-chlorobenzenesulfonamide: Lacks the methyl group on the nitrogen atom.
Uniqueness
3-chloro-N-methylbenzenesulfonamide is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-chloro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTNCAFVFUYMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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